Melting Point Elevation Relative to Unsubstituted 2-Anilino Analog: Implications for Solid-State Handling and Purity Assessment
The target compound exhibits a melting point of 156 °C, which is 12–15 °C higher than the 141–144 °C reported for the unsubstituted phenyl analog ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS 15865-96-0) and approximately 16–24 °C lower than the 172–176 °C of the 2-amino precursor ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS 7210-76-6) . This intermediate melting point reflects the additional Van der Waals contacts introduced by the ortho-methyl group without the strong intermolecular hydrogen-bonding network present in the 2-amino analog.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 156 °C |
| Comparator Or Baseline | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS 15865-96-0): 141–144 °C; Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (CAS 7210-76-6): 172–176 °C |
| Quantified Difference | +12 to +15 °C vs. unsubstituted 2-anilino analog; −16 to −24 °C vs. 2-amino analog |
| Conditions | Experimental melting point determination as reported by suppliers; uncalibrated capillary method |
Why This Matters
Differential melting points provide a practical identity and purity checkpoint during procurement and formulation; a shift outside this range indicates isomer contamination or degradation.
